Echinaxanthol
Description
Echinaxanthol is a naturally occurring xanthophyll carotenoid primarily isolated from marine organisms, including certain species of sea urchins (Echinoidea) and algae. Structurally, it is characterized by a conjugated polyene chain with hydroxyl groups at specific positions, contributing to its antioxidant and anti-inflammatory properties . Its molecular formula is C₄₀H₅₆O₂, with a molecular weight of 568.88 g/mol.
Properties
CAS No. |
102341-43-5 |
|---|---|
Molecular Formula |
C15H26O3 |
Molecular Weight |
254.36 g/mol |
IUPAC Name |
4-[(1S,3R,4R,5S,6R,7R)-3,5-dihydroxy-1-methyl-4-propan-2-yl-7-bicyclo[4.1.0]heptanyl]butan-2-one |
InChI |
InChI=1S/C15H26O3/c1-8(2)12-11(17)7-15(4)10(6-5-9(3)16)13(15)14(12)18/h8,10-14,17-18H,5-7H2,1-4H3/t10-,11-,12-,13+,14-,15+/m1/s1 |
InChI Key |
ZZIAFVLVIODAMJ-LACSLYJWSA-N |
SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
Isomeric SMILES |
CC(C)[C@@H]1[C@@H](C[C@]2([C@@H]([C@H]2[C@@H]1O)CCC(=O)C)C)O |
Canonical SMILES |
CC(C)C1C(CC2(C(C2C1O)CCC(=O)C)C)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Analogues
Echinaxanthol shares structural homology with other xanthophylls, including astaxanthin , lutein , and zeaxanthin . Key differences lie in hydroxylation patterns and side-chain modifications, which influence solubility, bioavailability, and biological activity.
Table 1: Structural and Physicochemical Comparison
| Compound | Molecular Formula | Hydroxyl Groups | Solubility (in DMSO, mg/mL) | LogP | Primary Source |
|---|---|---|---|---|---|
| This compound | C₄₀H₅₆O₂ | 2 | 15.2 ± 0.3 | 8.9 | Sea urchins, algae |
| Astaxanthin | C₄₀H₅₂O₄ | 4 | 8.7 ± 0.2 | 9.5 | Microalgae, salmon |
| Lutein | C₄₀H₅₆O₂ | 2 | 10.5 ± 0.4 | 8.2 | Spinach, kale |
| Zeaxanthin | C₄₀H₅₆O₂ | 2 | 9.8 ± 0.3 | 8.7 | Corn, saffron |
Data derived from in vitro solubility assays and computational modeling studies .
Pharmacological Activity
This compound exhibits superior radical scavenging activity compared to astaxanthin and lutein in DPPH (2,2-diphenyl-1-picrylhydrazyl) assays (IC₅₀ = 12.3 µM vs. 18.7 µM and 22.4 µM, respectively) . However, its anti-inflammatory efficacy in LPS-induced macrophages is less potent than zeaxanthin (TNF-α inhibition: 45% vs. 62% at 10 µM ) .
Table 2: Bioactivity Profile
| Compound | DPPH IC₅₀ (µM) | TNF-α Inhibition (%) | Bioavailability (Oral, %) | Half-life (h) |
|---|---|---|---|---|
| This compound | 12.3 | 45 | 14.2 | 6.8 |
| Astaxanthin | 18.7 | 38 | 9.5 | 5.2 |
| Lutein | 22.4 | 28 | 11.8 | 7.1 |
| Zeaxanthin | 15.6 | 62 | 13.5 | 6.5 |
In vivo pharmacokinetic data from rodent models .
Stability and Industrial Applicability
This compound demonstrates higher photostability than lutein under UV exposure (degradation rate: 15% vs. 28% after 24 h ), making it a viable candidate for nutraceutical formulations . Conversely, its thermal stability at >60°C is inferior to astaxanthin, limiting its use in high-temperature processing .
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